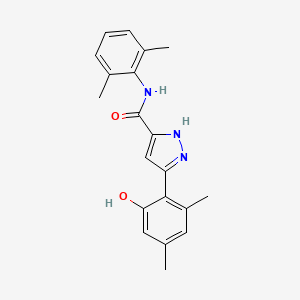
2-Hydroxypropane-1,2,3-tricarboxylic acid;nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is an organic compound with the molecular formula C₆H₈O₇. It is a weak organic acid found naturally in citrus fruits. Nickel, a transition metal with the symbol Ni, is often used in combination with citric acid for various applications, including catalysis and electroplating.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Citric acid can be synthesized through the fermentation of sugar, molasses, starch, or glucose using the mold Aspergillus niger. The fermentation process involves the conversion of these substrates into citric acid under controlled conditions of pH, temperature, and aeration .
Industrial Production Methods
Industrial production of citric acid typically involves the fermentation process mentioned above. The resulting citric acid is then purified through precipitation, filtration, and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: Citric acid can be oxidized to form aconitic acid and subsequently isocitric acid.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Citric acid can undergo esterification reactions to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Esterification typically involves alcohols and an acid catalyst like sulfuric acid.
Major Products
Oxidation: Aconitic acid, isocitric acid.
Reduction: Reduced forms of citric acid.
Substitution: Various esters of citric acid.
Applications De Recherche Scientifique
2-Hydroxypropane-1,2,3-tricarboxylic acid has numerous applications in scientific research:
Mécanisme D'action
Citric acid exerts its effects primarily through its role in the citric acid cycle. It acts as an intermediate in the cycle, facilitating the conversion of acetyl-CoA into carbon dioxide and water, thereby generating energy in the form of ATP. The molecular targets include enzymes such as aconitase and isocitrate dehydrogenase, which are involved in the cycle .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isocitric acid: Similar in structure but differs in the position of the hydroxyl group.
Aconitic acid: An intermediate in the oxidation of citric acid.
Propane-1,2,3-tricarboxylic acid: Lacks the hydroxyl group present in citric acid.
Uniqueness
2-Hydroxypropane-1,2,3-tricarboxylic acid is unique due to its role in the citric acid cycle and its widespread use in various industries. Its ability to chelate metals and act as a buffer makes it indispensable in many chemical and biological processes .
Propriétés
Formule moléculaire |
C12H16Ni3O14 |
|---|---|
Poids moléculaire |
560.33 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylic acid;nickel |
InChI |
InChI=1S/2C6H8O7.3Ni/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;; |
Clé InChI |
UVLDTNPHKVSSRB-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Ni].[Ni].[Ni] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14097094.png)
![tert-butyl 2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate](/img/structure/B14097098.png)

![2-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097105.png)

![2-[(2,4-dichlorophenoxy)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097115.png)
![2-[3-(Diethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097122.png)
![N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14097128.png)
![7-(2,3-dihydroxypropyl)-3-methyl-8-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14097134.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097140.png)
![1-[(3-Fluorophenyl)methyl]-3-(furan-2-ylmethyl)-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/structure/B14097142.png)
![2-Butyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097147.png)

![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097160.png)
